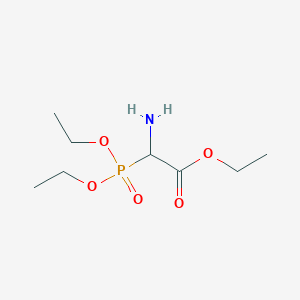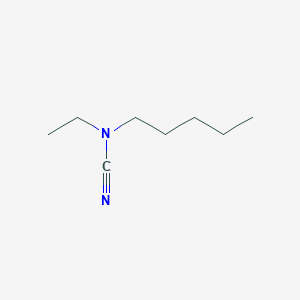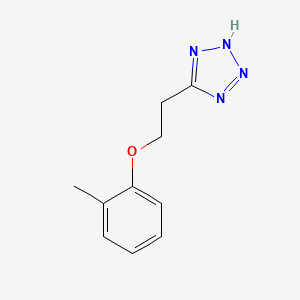
Ethyl 2-amino-2-diethoxyphosphorylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-2-diethoxyphosphorylacetate is a chemical compound that belongs to the class of amino phosphonates It is characterized by the presence of an amino group and a diethoxyphosphoryl group attached to an acetate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-diethoxyphosphorylacetate can be synthesized through the rhodium(II) acetate-catalyzed reaction of ethyl 2-diazo-2-diethoxyphosphorylacetate with carbamates, amides, ureas, or anilines. This reaction involves the N-H insertion of the intermediate rhodium carbenoid, resulting in the formation of N-substituted 2-amino-2-diethoxyphosphorylacetates .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar catalytic reactions. The use of rhodium catalysts and diazo compounds is common in industrial settings to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-2-diethoxyphosphorylacetate undergoes various chemical reactions, including:
N-H Insertion Reactions: Catalyzed by rhodium(II) acetate, leading to the formation of N-substituted derivatives.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Rhodium(II) Acetate: Used as a catalyst for N-H insertion reactions.
Diazo Compounds: Serve as precursors in the synthesis of the compound.
Electrophiles: Used in substitution reactions involving the amino group.
Major Products Formed
The major products formed from the reactions of this compound include N-substituted derivatives and various substituted amino phosphonates .
Aplicaciones Científicas De Investigación
Ethyl 2-amino-2-diethoxyphosphorylacetate has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential biological activities.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-2-diethoxyphosphorylacetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the diethoxyphosphoryl group can interact with metal ions and other electrophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(diethoxyphosphoryl)acetate: Similar structure but lacks the amino group.
Ethyl 2-aminothiazole-4-acetate: Contains an amino group and a thiazole ring, differing in the phosphorus-containing group.
Ethyl (2-chlorobenzoyl)acetate: Contains a chlorobenzoyl group instead of the diethoxyphosphoryl group.
Uniqueness
Its ability to undergo N-H insertion reactions and form N-substituted derivatives sets it apart from other similar compounds .
Propiedades
Número CAS |
79428-78-7 |
|---|---|
Fórmula molecular |
C8H18NO5P |
Peso molecular |
239.21 g/mol |
Nombre IUPAC |
ethyl 2-amino-2-diethoxyphosphorylacetate |
InChI |
InChI=1S/C8H18NO5P/c1-4-12-8(10)7(9)15(11,13-5-2)14-6-3/h7H,4-6,9H2,1-3H3 |
Clave InChI |
PPSNEDUCWYQTNY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(N)P(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















